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molecular formula C10H13NO2 B8681995 1,2-Diethyl-4-nitrobenzene CAS No. 103095-31-4

1,2-Diethyl-4-nitrobenzene

Cat. No. B8681995
M. Wt: 179.22 g/mol
InChI Key: GUYZIRVMQNZWDJ-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtoAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf=0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf=0.6). 1H NMR (CDCl3,300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hi), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mg
Type
catalyst
Reaction Step Four
Yield
71%
Yield
19%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH3:13])[CH3:2].[CH2:14]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-])=O)[C:17]=1[CH2:25][CH3:26])[CH3:15]>C(OCC)(=O)C.[Pd]>[CH2:12]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2])[NH2:9])[CH3:13].[CH2:25]([C:17]1[C:16]([CH2:14][CH3:15])=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:22])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)[N+](=O)[O-])CC
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)[N+](=O)[O-])CC
Step Two
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed through a column of Celite (5 g)
WASH
Type
WASH
Details
washed with ethyl acetate (3×15 mL)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was separated by preparative TLC (Hexanes: EtoAc=8:2)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(N)C=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.822 g
YIELD: PERCENTYIELD 71%
Name
Type
product
Smiles
C(C)C1=C(N)C=CC=C1CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.219 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06251903B1

Procedure details

A mixture of 1,2-diethyl-4-nitrobenzene (16) and 1,2-diethyl-3-nitrobenzene (17) (1.4 g, 7.82 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (350 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H) for 10 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×15 mL). The filtrates were combined and evaporated in vacuo to give a residue, which was separated by preparative TLC (Hexanes: EtoAc=8:2), giving 3,4-diethylaniline (19) (0.822 g, 71%) as a pale yellow oil (Rf=0.7) and 2,3-diethylaniline (20) (0.219 g, 19%) as a brown oil (Rf=0.6). 1H NMR (CDCl3,300 MHz): δ (19): 1.184 (t, 6H, J=7 Hz), 2.573 (q, 4H, J=7 Hz), 3.456 (br, s, 2H) 6.513 (m, 2H), 6.970 (d, 1H, J=7.8 Hz). (20): 1.215 (t, 6H, J=7 Hz), 2.617 (q, 4H, J=7 Hz), 6.570 (d, 1H, J=7.5 Hi), 6.650 (d, 1H, J=7.5 Hz), 6.973 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mg
Type
catalyst
Reaction Step Four
Yield
71%
Yield
19%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][CH3:13])[CH3:2].[CH2:14]([C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([N+:22]([O-])=O)[C:17]=1[CH2:25][CH3:26])[CH3:15]>C(OCC)(=O)C.[Pd]>[CH2:12]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][C:3]=1[CH2:1][CH3:2])[NH2:9])[CH3:13].[CH2:25]([C:17]1[C:16]([CH2:14][CH3:15])=[CH:21][CH:20]=[CH:19][C:18]=1[NH2:22])[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C=C(C=C1)[N+](=O)[O-])CC
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)[N+](=O)[O-])CC
Step Two
Name
( H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
350 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed through a column of Celite (5 g)
WASH
Type
WASH
Details
washed with ethyl acetate (3×15 mL)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was separated by preparative TLC (Hexanes: EtoAc=8:2)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C(N)C=CC1CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.822 g
YIELD: PERCENTYIELD 71%
Name
Type
product
Smiles
C(C)C1=C(N)C=CC=C1CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.219 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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